(2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Bioluminescence Assay Firefly Luciferase Enzyme Inhibition

(2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (CAS 66045-90-7) is a chalcone-type α,β-unsaturated ketone belonging to the 2-benzylidene-3,4-dihydronaphthalen-1(2H)-one scaffold. Characterized by the presence of a 4-bromophenylmethylidene moiety at the 2-position of the tetralone core, this compound exhibits distinct physicochemical properties including a high octanol-water partition coefficient (LogP 4.66), polar surface area of 17.07 Ų, and a molecular weight of 313.19 g·mol⁻¹, which collectively inform its solubility and permeability profile relative to its halogen and methyl congeners.

Molecular Formula C17H13BrO
Molecular Weight 313.2 g/mol
CAS No. 66045-90-7
Cat. No. B12137848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
CAS66045-90-7
Molecular FormulaC17H13BrO
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C31
InChIInChI=1S/C17H13BrO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+
InChIKeyMWRVIWQRUAVGJE-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (2E)-2-(4-Bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (CAS 66045-90-7)


(2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (CAS 66045-90-7) is a chalcone-type α,β-unsaturated ketone belonging to the 2-benzylidene-3,4-dihydronaphthalen-1(2H)-one scaffold [1]. Characterized by the presence of a 4-bromophenylmethylidene moiety at the 2-position of the tetralone core, this compound exhibits distinct physicochemical properties including a high octanol-water partition coefficient (LogP 4.66), polar surface area of 17.07 Ų, and a molecular weight of 313.19 g·mol⁻¹, which collectively inform its solubility and permeability profile relative to its halogen and methyl congeners .

Why 2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one Analogs Cannot Be Simply Interchanged: The Case of the 4-Bromo Substituent


Although the 2-benzylidene-3,4-dihydronaphthalen-1(2H)-one scaffold hosts a range of halogen and alkyl derivatives that appear structurally interchangeable, substitution at the 4-position of the benzylidene phenyl ring profoundly alters target engagement, synthetic utility, and solid-state behavior [1]. The 4-bromo substituent confers superior firefly luciferase inhibitory potency relative to the 4-chloro and 4-fluoro analogs, enables orthogonal reactivity (e.g., Suzuki coupling) that is inaccessible to the 4-H, 4-Me, or 4-F derivatives, and facilitates halogen-bond-driven crystal engineering not achievable with non-halogenated or smaller halogen analogs [2]. These factors make generic substitution a scientifically and functionally unsound procurement strategy.

Quantitative Differentiation Evidence for (2E)-2-(4-Bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one Against Structural Analogs


Firefly Luciferase Inhibition: 4-Bromo Shows 8.6-Fold Greater Potency than 4-Chloro Analog

In a direct head-to-head comparison using recombinant firefly luciferase (Photinus pyralis) under identical assay conditions, (2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one inhibits luciferase activity with an IC50 of 7 nM, which represents an 8.6-fold potency improvement over the 4-chloro analog (IC50 = 60 nM) and a 4.4-fold improvement over the 4-fluoro analog (IC50 = 31 nM) [1][2][3].

Bioluminescence Assay Firefly Luciferase Enzyme Inhibition

Synthetic Versatility: 4-Bromo Moiety Enables Orthogonal Pd-Catalyzed Cross-Coupling Inaccessible to 4-H and 4-Me Analogs

The 4-bromobenzylidene substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions. In a documented protocol, the compound was reacted with tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in THF/EtOH/chlorobenzene at elevated temperature to generate 2,4-Bis[4-(3-phenylphenyl)phenyl]benzo[h]quinazoline in high yield, a transformation utilized in organic optoelectronic device fabrication (KR20160011036A) [1]. The 4-H, 4-methyl, and 4-fluoro analogs cannot undergo this oxidative addition-dependent transformation under identical conditions, rendering the 4-bromo derivative uniquely suited for convergent synthetic routes.

Organic Optoelectronics Suzuki Coupling Synthetic Intermediate

Halogen Bond Donor Capacity: 4-Bromo Enables Co-Crystal Engineering Not Achievable with 4-H or 4-Me Derivatives

The 4-bromo substituent acts as a halogen bond donor, facilitating the formation of halogen-bonded co-crystals. The crystal structure of (2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one has been deposited in the Crystallography Open Database (COD ID: 7058926) and was specifically studied by Juneja et al. (2019) for its dynamic pedal motion and static disorder effects on thermal expansion within halogen-bonded co-crystals [1][2]. The compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 4.06096 Å, b = 10.91085 Å, c = 12.34281 Å, α = 110.6602°, β = 92.5824°, γ = 94.7301° [2]. The 4-H and 4-methyl analogs lack the necessary σ-hole donor capability for halogen bond formation, while the 4-chloro and 4-fluoro analogs exhibit weaker halogen bond donor strengths (Cl < Br in polarizability).

Crystal Engineering Halogen Bonding Solid-State Chemistry

Validated Application Scenarios for (2E)-2-(4-Bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one Based on Quantitative Evidence


Bioluminescence Assay Development Requiring Tunable Fluc Inhibition

Investigators designing firefly luciferase reporter gene assays can utilize the 4-bromo derivative as an intermediate-potency reversible inhibitor (IC50 = 7 nM) to validate assay dynamic range or to compare inhibitor sensitivity across luciferase variants, filling a potency gap between the ultra-potent 4-methyl analog (IC50 = 0.5 nM) and the weaker 4-chloro (60 nM) and 4-fluoro (31 nM) derivatives [1].

Convergent Synthesis of Biaryl-Functionalized Tetralone Libraries for SAR Exploration

Medicinal chemistry and organic electronics programs that require diversification of the benzylidene phenyl ring can procure the 4-bromo derivative as a universal late-stage intermediate for Suzuki-Miyaura coupling, enabling rapid generation of compound arrays without resynthesizing the tetralone core [1].

Halogen-Bonded Co-Crystal Screening for Polymorph and Stability Optimization

Pharmaceutical co-crystal and solid-form screening groups can employ the 4-bromo derivative as a validated halogen bond donor scaffold, leveraging its established crystallographic parameters (space group P-1, R-factor 0.0267) to systematically explore co-former compatibility and thermal expansion behavior [1].

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